TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

Catalog No.
S6606386
CAS No.
144222-21-9
M.F
C18H26N2O2
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-...

CAS Number

144222-21-9

Product Name

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

IUPAC Name

tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3

InChI Key

RLAULXFJLBPDKT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2

Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, also known by its CAS number 144222-21-9, is an organic compound with the molecular formula C18H26N2O2C_{18}H_{26}N_{2}O_{2} and a molecular weight of approximately 302.4 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl ester and a benzylideneamino group. It appears as a white crystalline solid and is soluble in organic solvents, making it suitable for various chemical applications, particularly in pharmaceutical synthesis and research .

Typical of compounds containing amine and carbonyl functionalities:

  • Condensation Reactions: The compound can participate in condensation reactions due to the presence of the benzylidene group, allowing for the formation of imines or related derivatives.
  • Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reduction Reactions: The imine functionality may be reduced to form the corresponding amine using reducing agents such as sodium borohydride .

Research indicates that tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Compounds with similar structures have shown potential as:

  • Antidepressants: Some piperidine derivatives are explored for their antidepressant effects due to their interaction with neurotransmitter systems.
  • Anticancer Agents: The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development.
  • Antimicrobial Properties: Preliminary studies suggest that similar compounds may possess antimicrobial activity, warranting further investigation into their efficacy against various pathogens .

The synthesis of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Benzylidene Amine: Benzaldehyde reacts with piperidine to form N-benzylidene-piperidine.
  • Protection of Amine: The resulting amine can be protected using tert-butoxycarbonyl (Boc) to yield the tert-butyl derivative.
  • Carboxylation: The final product is obtained through carboxylation reactions that introduce the carboxylic acid functionality at the 1-position of the piperidine ring .

Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate has several applications, including:

  • Pharmaceutical Development: Used as an intermediate in synthesizing more complex pharmaceutical agents.
  • Chemical Research: Serves as a model compound in studies exploring piperidine derivatives' reactivity and biological properties.
  • Material Science: Potential applications in developing new materials due to its unique chemical structure .

Interaction studies involving tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict interactions with specific enzymes or receptors.
  • In vitro Assays: To evaluate biological activity against cell lines or microbial strains.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation of interactions .

Several compounds exhibit structural similarities to tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityNotable Features
Tert-butyl 4-(benzylamino)piperidine-1-carboxylate1170424-76-60.94Contains an amino group instead of an imine
Tert-butyl piperidine-1-carboxylate75844-69-80.94Lacks additional substituents on the piperidine
Tert-butyl 4-methylenepiperidine-1-carboxylate159635-49-10.90Features a methylene bridge instead of benzaldehyde
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate159635-22-00.85Hydroxymethyl substitution at the third position

These comparisons highlight the uniqueness of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, particularly its specific functional groups that may confer distinct biological properties not found in its analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

302.199428076 g/mol

Monoisotopic Mass

302.199428076 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-23

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